N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyrrolidine ring, and methoxybenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring, the introduction of the methoxybenzyl groups, and the construction of the pyrrolidine ring. Common reagents used in these steps include thionyl chloride, hydrazine, and various amines. The reaction conditions often involve refluxing in organic solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl groups or the thiadiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve moderate temperatures and the use of organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts .
Mechanism of Action
The mechanism of action of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The specific pathways involved can vary depending on the biological context and the specific targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives, pyrrolidine derivatives, and methoxybenzyl compounds. Examples include:
- 1,3,4-thiadiazole-2-amine
- 1-(4-methoxyphenyl)pyrrolidine-2,5-dione
- 4-methoxybenzylamine
Uniqueness
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C22H22N4O4S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H22N4O4S/c1-29-17-7-3-14(4-8-17)11-19-24-25-22(31-19)23-21(28)15-12-20(27)26(13-15)16-5-9-18(30-2)10-6-16/h3-10,15H,11-13H2,1-2H3,(H,23,25,28) |
InChI Key |
BFZXFPMQTWJWCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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